6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one
Description
Properties
CAS No. |
647026-36-6 |
|---|---|
Molecular Formula |
C15H12N2O2S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-(1,2-benzothiazol-3-yliminomethyl)-6-methoxyphenol |
InChI |
InChI=1S/C15H12N2O2S/c1-19-12-7-4-5-10(14(12)18)9-16-15-11-6-2-3-8-13(11)20-17-15/h2-9,18H,1H3 |
InChI Key |
VHVPTQFEHXIWHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=NSC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one typically involves the condensation of 1,2-benzothiazol-3-amine with 2-methoxy-3-hydroxybenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring or the methoxy-substituted cyclohexadienone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one involves its interaction with various molecular targets:
Molecular Targets: Enzymes, DNA, and cellular membranes.
Pathways Involved: The compound can inhibit enzyme activity, induce oxidative stress, and disrupt cellular processes, leading to antimicrobial and anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Geometry and Packing
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one
- Substituents: Nitro group at C4, hydroxy-methylanilino group at C4.
- Geometry : Nearly planar structure (dihedral angle between aromatic rings: 1.41°) .
- Hydrogen Bonding : Intramolecular N–H⋯O bond stabilizes the keto-amine tautomer. Intermolecular O–H⋯O bonds form trans-dimeric motifs .
- Crystal Data: Monoclinic $P2_1/c$, $Z = 4$, $a = 6.5499(3)$ Å, $b = 7.6232(3)$ Å, $c = 25.6211(11)$ Å .
Target Compound
- Substituents: Methoxy group (electron-donating) at C2, benzothiazolylamino methylidene at C5.
- Expected Geometry: Planarity may be reduced due to steric bulk of the benzothiazole group. The methoxy group could enhance electron density in the dienone ring, altering reactivity compared to nitro-substituted analogs.
N,N′-Bis(salicylidene)ethylenediamine
- Substituents : Two salicylidene groups linked via ethylenediamine.
- Geometry : Extended conjugation with intramolecular hydrogen bonding. Used as a ligand in metal coordination chemistry .
Target Compound
- Hypothesized Route: Likely involves condensation of 2-methoxycyclohexa-2,4-dien-1-one with 1,2-benzothiazol-3-amine. Solvent choice (e.g., ethanol or toluene) and reaction time would influence yield and purity.
Physical and Spectroscopic Properties
Biological Activity
The compound 6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one is a Schiff base derived from benzothiazole and methoxycyclohexadiene. Schiff bases are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a benzothiazole moiety linked to a methoxycyclohexadiene framework, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that Schiff bases exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains. For instance, studies have shown that derivatives of benzothiazole compounds often demonstrate enhanced activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to High |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Low |
These findings suggest that the compound may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, the compound's ability to induce apoptosis in cancer cell lines has been documented. For example:
- Cell Lines Tested : HeLa (cervical cancer), HCT116 (colon cancer), A431 (epidermoid carcinoma).
- Mechanism : Induction of cell cycle arrest and activation of caspase pathways leading to programmed cell death.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 15 |
| HCT116 | 20 |
| A431 | 25 |
These results indicate a promising anticancer profile, warranting further investigation into the underlying mechanisms and potential clinical applications.
Antioxidant Activity
Antioxidant assays have demonstrated that this compound exhibits significant free radical scavenging activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay results indicated that the compound effectively reduces oxidative stress by neutralizing free radicals.
| Assay Type | % Inhibition |
|---|---|
| DPPH Radical Scavenging | 70% at 100 µM |
This antioxidant capability is crucial for protecting cells from oxidative damage and could contribute to its anticancer effects.
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- Study on Benzothiazole Derivatives : A series of benzothiazole-based Schiff bases were synthesized and tested for antimicrobial and anticancer activities. The study found that modifications in the side chains significantly affected biological activity.
- Antioxidant Properties Investigation : Research focused on the antioxidant properties of Schiff bases derived from various aromatic aldehydes showed a strong correlation between structure and activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
